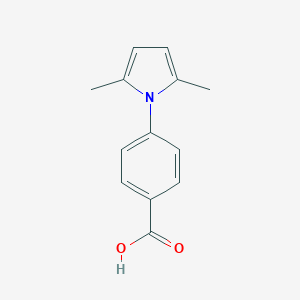

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Description

The exact mass of the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZAIUIEXCYTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332598 |

Source

|

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15898-26-7 |

Source

|

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid synthesis methods

An In-depth Technical Guide to the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Introduction: A Versatile Scaffold in Modern Chemistry

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, featuring a rigid, electron-rich 2,5-dimethylpyrrole moiety linked to a benzoic acid group, makes it a valuable building block in medicinal chemistry and materials science. The pyrrole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the carboxylic acid handle allows for straightforward derivatization, such as amide bond formation. Derivatives of this compound have been investigated for a range of applications, including their potential as anti-tuberculosis agents and as enhancers of monoclonal antibody production in cell cultures, highlighting its relevance in drug development.[1][2][3]

This guide provides a comprehensive overview of the primary and most effective method for synthesizing this compound: the Paal-Knorr pyrrole synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline the standard methods for characterizing the final product.

Core Synthesis Methodology: The Paal-Knorr Reaction

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and widely utilized methods for preparing substituted pyrroles.[4][5] The reaction facilitates the construction of the pyrrole ring through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7] Its enduring appeal lies in its operational simplicity, the general availability of the starting materials, and the high yields often achieved.[5]

Reaction Principle and Mechanism

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a classic application of the Paal-Knorr reaction, employing 4-aminobenzoic acid as the primary amine and hexane-2,5-dione (commonly known as acetonylacetone) as the 1,4-dicarbonyl component.[8]

The reaction mechanism proceeds through several key steps, as elucidated by researchers including V. Amarnath and his colleagues in the 1990s.[4]

-

Initial Nucleophilic Attack: The reaction is typically initiated by the acid-catalyzed activation of one of the carbonyl groups of hexane-2,5-dione. The lone pair of the primary amine on 4-aminobenzoic acid then performs a nucleophilic attack on this activated carbonyl carbon.

-

Hemiaminal Formation: This attack forms a protonated hemiaminal intermediate.

-

Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This step is the rate-determining step of the reaction.[7]

-

Dehydration: The resulting five-membered ring intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, readily undergoes a two-fold dehydration under the acidic and often heated conditions.[4]

-

Aromatization: The loss of two water molecules results in the formation of the stable, aromatic 2,5-dimethylpyrrole ring, yielding the final product.

The overall transformation is a robust and thermodynamically favorable process, driven by the formation of the aromatic pyrrole system.

Caption: Logical flow of the Paal-Knorr synthesis mechanism.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methodologies for the Paal-Knorr reaction, particularly those using acetic acid as both a solvent and catalyst.[8][9]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Aminobenzoic Acid | 137.14 | 5.00 g | 36.5 |

| Hexane-2,5-dione | 114.14 | 4.58 g (4.8 mL) | 40.1 (1.1 eq) |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Deionized Water | 18.02 | ~500 mL | - |

| Ethanol | 46.07 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (5.00 g, 36.5 mmol).

-

Dissolution: Add glacial acetic acid (50 mL) to the flask and stir the mixture until the 4-aminobenzoic acid is fully dissolved. Gentle warming may be required.

-

Addition of Diketone: Add hexane-2,5-dione (4.8 mL, 40.1 mmol) to the solution dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water while stirring vigorously. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove residual acetic acid.

-

Drying: Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[3]

Caption: Experimental workflow for the synthesis of the target compound.

Critical Parameters and Optimization

The success and efficiency of the Paal-Knorr synthesis depend on several key factors:

-

Acid Catalyst: Glacial acetic acid serves conveniently as both the solvent and the acid catalyst. The acidic environment is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack.[4] While sufficient for this transformation, other protic acids (e.g., p-toluenesulfonic acid) or Lewis acids could be employed, potentially allowing for milder conditions or shorter reaction times.

-

Temperature: Refluxing is typically necessary to provide sufficient activation energy for the cyclization and dehydration steps. However, excessively high temperatures or prolonged heating could lead to the degradation of starting materials or the product, especially given the presence of the carboxylic acid group.

-

Stoichiometry: A slight excess (1.1 equivalents) of the more volatile hexane-2,5-dione is often used to ensure the complete consumption of the 4-aminobenzoic acid.

-

Purity of Reagents: The use of high-purity starting materials is essential to prevent side reactions and simplify the purification process.

-

Work-up: The precipitation step is critical for separating the organic product from the acidic aqueous phase. Thorough washing of the filtered solid is necessary to remove any remaining acetic acid, which can interfere with downstream applications or characterization.

Product Characterization

The identity and purity of the synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid must be confirmed through standard analytical techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the two equivalent pyrrole protons (~6.0 ppm).- Singlet for the six equivalent methyl protons (~2.0 ppm).- Two doublets for the four aromatic protons on the benzene ring (~7.5-8.2 ppm).- Broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | - Signal for the carboxylic carbonyl carbon (~167 ppm).- Signals for the quaternary and CH carbons of the benzene ring (~120-145 ppm).- Signals for the quaternary carbons of the pyrrole ring (~128 ppm).- Signal for the CH carbons of the pyrrole ring (~107 ppm).- Signal for the methyl carbons (~13 ppm). |

| IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C-H stretches from methyl and aromatic groups (~2900-3100 cm⁻¹).- Aromatic C=C stretches (~1500-1600 cm⁻¹). |

| Mass Spec. | Expected [M+H]⁺ at m/z = 218.08. |

| Melting Point | A sharp melting point is indicative of high purity. |

Note: The exact chemical shifts (ppm) can vary depending on the solvent used for NMR analysis.[9]

Conclusion

The Paal-Knorr synthesis provides a powerful and straightforward route to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid from readily available precursors. The reaction is characterized by its high efficiency and operational simplicity, making it an ideal choice for both academic research and industrial-scale production. By carefully controlling key parameters such as temperature, reaction time, and purification methods, researchers can reliably obtain this versatile chemical scaffold in high purity. Its demonstrated utility in the preliminary stages of drug discovery underscores the continued importance of this classic named reaction in empowering modern chemical and pharmaceutical research.

References

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

PLOS ONE. N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]

-

Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. [Link]

-

ResearchGate. Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide.... [Link]

-

ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs... Request PDF. [Link]

-

MBB College. Paal-Knorr synthesis. [Link]

-

ResearchGate. Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]

-

RGM College of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

Sources

- 1. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. mbbcollege.in [mbbcollege.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

Physicochemical Profiling of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid: A Scaffold for Medicinal Chemistry

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Executive Summary & Chemical Identity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 15898-26-7 ) is a significant heterocyclic building block used primarily in medicinal chemistry and supramolecular engineering.[1] Structurally, it consists of a lipophilic 2,5-dimethylpyrrole ring fused to a hydrophilic benzoic acid moiety via a C-N bond. This amphiphilic nature makes it a versatile scaffold for designing antimicrobial hydrazides, COX inhibitors, and enhancers for monoclonal antibody production.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid |

| Common Synonyms | 1-(4-Carboxyphenyl)-2,5-dimethylpyrrole; 4-(2,5-dimethylpyrrol-1-yl)benzoic acid |

| CAS Number | 15898-26-7 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| SMILES | CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C |

Validated Synthesis Protocol (Paal-Knorr Condensation)

The most robust route for synthesizing this compound is the Paal-Knorr condensation. This reaction cyclizes a 1,4-diketone with a primary amine. The protocol below is optimized for high yield and purity, utilizing glacial acetic acid as both solvent and catalyst.

Experimental Workflow

Reagents:

-

4-Aminobenzoic acid (PABA) [Limiting Reagent]

-

2,5-Hexanedione (Acetonylacetone) [1.1 - 1.2 equivalents]

-

Glacial Acetic Acid [Solvent]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-aminobenzoic acid in 15 mL of glacial acetic acid.

-

Addition: Add 11-12 mmol of 2,5-hexanedione dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2–4 hours.

-

Process Control: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot (low R_f) should disappear, replaced by a higher R_f fluorescent spot (product).

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. Pour the solution into 100 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.

-

Filtration & Wash: Filter the precipitate using a Büchner funnel. Wash the cake with copious amounts of cold water to remove residual acetic acid and unreacted diketone.

-

Purification: Recrystallize the crude solid from Ethanol or a Dichloromethane/Hexane mixture to yield crystalline needles.

Synthesis Logic Diagram

Caption: Figure 1. Paal-Knorr synthesis pathway converting PABA and 2,5-hexanedione into the target pyrrole scaffold.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictions suitable for drug discovery applications.

| Property | Value / Range | Context / Notes |

| Melting Point | 181 – 184 °C | Crystalline solid; MP depends on polymorph/purity [1]. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic pyrrole ring reduces aqueous solubility despite -COOH. |

| Solubility (Organic) | High | Soluble in DMSO, Ethanol, Methanol, Dichloromethane. |

| pKa (Acid) | 4.3 – 4.5 (Predicted) | Comparable to benzoic acid (4.2); pyrrole is weakly electron-donating. |

| LogP | 2.8 – 3.1 | Indicates moderate lipophilicity; suitable for membrane permeability. |

| Appearance | White to pale yellow | Prismatic crystals or needles upon recrystallization. |

| Crystal System | Orthorhombic | Space group Pbcn (typical for similar analogs) [2]. |

Structural Characterization (Spectroscopy)

Verification of the structure relies on distinguishing the pyrrole ring signals from the aromatic benzoate signals.

Nuclear Magnetic Resonance (NMR)[7][8][9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8-13.0 (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 8.0-8.1 (d, 2H): Benzene ring protons adjacent to the carbonyl group (deshielded).

-

δ 7.3-7.4 (d, 2H): Benzene ring protons adjacent to the pyrrole nitrogen.

-

δ 5.8-5.9 (s, 2H): Pyrrole ring protons (C3/C4 positions). Diagnostic peak.

-

δ 1.9-2.0 (s, 6H): Methyl protons on the pyrrole ring.

-

Infrared Spectroscopy (FT-IR)

-

~2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[2]

-

~1680–1690 cm⁻¹: Strong C=O stretch (carboxylic acid).

-

~1510–1600 cm⁻¹: Aromatic C=C skeletal vibrations.[3]

-

~1300 cm⁻¹: C-N stretching vibration (aryl-pyrrole bond).

Supramolecular Interactions

In the solid state, the molecule typically forms centrosymmetric dimers via intermolecular O–H···O hydrogen bonds between carboxylic acid groups.[2][4] The pyrrole ring is twisted relative to the benzene ring (dihedral angle ~50-60°) to minimize steric hindrance between the pyrrole methyl groups and the benzene protons.

Caption: Figure 2. Supramolecular assembly driven by carboxylic acid dimerization and steric torsion.

Applications in Research & Development

Medicinal Chemistry Scaffold

This compound serves as a "privileged structure" intermediate. The carboxylic acid group is readily derivatized into:

-

Hydrazides: Reacted with hydrazine hydrate to form 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide, a precursor for Schiff bases with potent antimicrobial and antitubercular activity [3].

-

Amides: Coupled with amines to generate inhibitors for specific enzymes, including COX-1/COX-2.

Bioprocessing (Antibody Production)

Derivatives of this acid, specifically the N-succinimidyl ester (MPPB), have been identified as enhancers of monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells. The 2,5-dimethylpyrrole moiety is the critical pharmacophore responsible for altering cellular metabolism to favor protein secretion [4].

Materials Science

Due to its rigid rod-like structure and hydrogen-bonding capability, the molecule is investigated in the synthesis of liquid crystals and metal-organic frameworks (MOFs), where the carboxylic acid acts as a coordinating ligand for metal centers.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect precise weighing for stoichiometric reactions.

References

-

PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Compound Summary). National Library of Medicine. Link

-

Moreno-Fuquen, R., et al. (2011). Structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.[4] (Note: Structural analog comparison for crystal packing). Acta Crystallographica. Link

-

Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and Cytotoxic Activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole. Medicinal Chemistry Research. Link

-

Aki, Y., et al. (2021).[5] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[5] PLOS ONE.[5] Link

Sources

- 1. smochem.com [smochem.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]

Technical Guide: Solubility Profile & Characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 15898-26-7).[1] As a pivotal intermediate synthesized via the Paal-Knorr reaction, understanding its solubility landscape is critical for purification, crystallization, and biological assay formulation.[1]

This document moves beyond simple data listing; it establishes a predictive solubility model based on the molecule's amphiphilic structure and provides a self-validating experimental protocol for researchers to determine precise thermodynamic solubility values in their specific solvent systems.[1]

Physicochemical Profile & Structural Analysis[1][3]

To predict solubility behavior, we must first deconstruct the molecular scaffold. The compound is a hybrid of a lipophilic heterocycle and a hydrophilic acidic tail.[1]

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (215.25 g/mol ) suggests good kinetic dissolution rates.[1] | |

| Structural Moiety A | Benzoic Acid ( | Provides pH-dependent aqueous solubility.[1] Soluble in basic media (pH > 6) as a carboxylate salt.[1] |

| Structural Moiety B | 2,5-Dimethylpyrrole | Highly lipophilic, electron-rich aromatic system.[1] Drives solubility in non-polar and chlorinated solvents.[1] |

| LogP (Predicted) | ~3.2 – 3.8 | Indicates poor water solubility at neutral pH; high affinity for octanol, DMSO, and lipid bilayers. |

| H-Bond Donors | 1 (Carboxylic Acid -OH) | Capable of dimerization in non-polar solvents; disrupts crystal lattice in protic solvents.[1] |

Solvation Mechanism

The dissolution of this compound is governed by a competition between the intermolecular hydrogen bonding of the carboxylic acid dimers (solid state stability) and the solvation energy provided by the solvent.

-

In Protic Solvents (Ethanol/Methanol): The solvent acts as an H-bond donor/acceptor, breaking the acid dimers.

-

In Aprotic Polar Solvents (DMSO/DMF): Dipole-dipole interactions with the polarizable pyrrole ring drive high solubility.[1]

-

In Aqueous Media: Solubility is strictly pH-controlled. At

, the neutral species precipitates due to the hydrophobic pyrrole effect.

Solubility Landscape

The following classification is derived from standard Paal-Knorr synthesis workups and structural activity relationships (SAR) of N-aryl pyrroles.

A. High Solubility Solvents (Primary Vehicles)

Best for: Stock solutions, reactions, and NMR analysis.

-

DMSO (Dimethyl Sulfoxide):

.[1] The gold standard for biological stock solutions. The high dielectric constant disrupts acid dimerization.[1] -

DMF (Dimethylformamide): Excellent solvent, often used in coupling reactions.

-

THF (Tetrahydrofuran): Good solubility; useful for reactions requiring lower boiling points than DMSO.[1]

B. Temperature-Dependent Solvents (Recrystallization Media)

Best for: Purification and crystal growth.[1]

-

Ethanol / Methanol:

-

Glacial Acetic Acid:

C. Low Solubility / Anti-Solvents

Best for: Precipitation and isolation.

-

Water (Acidic/Neutral pH):

.[1] The hydrophobic dimethylpyrrole moiety prevents solvation of the neutral acid. -

Hexanes / Heptane: Very low solubility.[1] Used to wash away non-polar impurities or induce precipitation from ethyl acetate.[1]

-

Diethyl Ether: Moderate to low.[1] Often used for liquid-liquid extraction rather than dissolution.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Since exact solubility values fluctuate based on crystal polymorph and temperature, researchers must generate empirical data for their specific batch.[1] Do not rely on generic database values.[1] Use the Shake-Flask Method , the industry standard for thermodynamic equilibrium.

Workflow Visualization

Figure 1: Standard Operating Procedure for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Place 10–20 mg of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid into a 4 mL borosilicate glass vial.

-

Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, or Octanol).

-

Critical Check: Ensure undissolved solid is visible.[1] If the solution is clear, add more solid until a suspension persists.

-

-

Equilibration:

-

Seal the vial tightly to prevent evaporation.[1]

-

Agitate on an orbital shaker (500 rpm) or magnetic stirrer at a constant temperature (

) for 24 to 72 hours . -

Note: 24 hours is usually sufficient for kinetic solubility, but 72 hours ensures thermodynamic equilibrium, accounting for potential crystal lattice reordering.

-

-

Phase Separation:

-

Allow the suspension to stand for 1 hour to let large particles sediment.[1]

-

Filter the supernatant using a 0.45 µm PTFE syringe filter .[1] (Avoid Nylon filters, as they may bind the pyrrole moiety).

-

Discard the first 100 µL of filtrate (saturation of the filter membrane) and collect the subsequent volume.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate with mobile phase (typically Acetonitrile/Water) to fall within the linear dynamic range of the detector.

-

Detection Wavelength: 254 nm (Benzoic acid absorption) or ~210 nm.[1]

-

Calculate concentration using a pre-established calibration curve of the pure standard in DMSO.

-

Synthesis & Purification Implications[1][4][5][6]

Understanding solubility is most valuable when applied to the Paal-Knorr Synthesis workflow.

Reaction Scheme & Solubility Logic

Figure 2: Solubility-driven isolation strategy in Paal-Knorr synthesis.[1]

The "Crash" Method: Because the product is an N-aryl pyrrole, it is significantly more lipophilic than the starting material (p-aminobenzoic acid).[1]

-

Reaction: Performed in refluxing acetic acid (or ethanol/acetic acid mix) where all components are soluble.[1]

-

Isolation: Pouring the reaction mixture into cold water causes the product to precipitate immediately (due to the hydrophobic pyrrole ring), while unreacted p-aminobenzoic acid (amphoteric) and hexanedione (liquid) remain partially in the aqueous/supernatant phase.

-

Purification: The crude solid is collected and recrystallized from Ethanol/Water (4:1) .[1] The compound dissolves in hot ethanol; water is added to the cloud point; cooling yields pure crystals.

References

-

Paal-Knorr Reaction Context: Banik, B. K., et al. "Paal–Knorr synthesis of pyrroles catalyzed by molecular iodine."[1] Tetrahedron Letters, vol. 45, no. 24, 2004.

-

Solubility Protocol: Glomme, A., et al. "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities."[1] Journal of Pharmaceutical Sciences, vol. 94, no. 1, 2005.[1][3]

-

General Benzoic Acid Solubility: "Solubility of Benzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data.

-

Pyrrole Lipophilicity: "Physicochemical properties of N-substituted pyrroles."[1] PubChem Compound Summary. [1]

An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Drug Development Considerations

Executive Summary

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this compound class for researchers, scientists, and drug development professionals. We will delve into the synthetic routes, with a focus on the Paal-Knorr synthesis, and elucidate the diverse therapeutic potential, including anti-inflammatory, antioxidant, antimicrobial, and antitubercular properties. A significant and novel application in bioprocessing—the enhancement of monoclonal antibody production—will also be discussed. Critically, this guide will address the potential for these derivatives to act as Pan-Assay Interference Compounds (PAINS), offering field-proven insights and mitigation strategies to ensure the integrity of screening campaigns. Detailed, step-by-step experimental protocols for synthesis and biological evaluation are provided to facilitate practical application in the laboratory.

Introduction: The Pyrrole Moiety in Modern Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a highly sought-after component in the design of novel therapeutic agents. The fusion of a 2,5-dimethylpyrrole moiety to a benzoic acid core creates a lipophilic and electronically distinct scaffold, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, which has been the subject of considerable interest for its diverse pharmacological profile. This guide will provide a comprehensive overview of this specific chemical class, moving from its fundamental synthesis to its complex biological activities and the critical considerations for its development as therapeutic leads.

Synthesis and Characterization: The Paal-Knorr Reaction as a Gateway

The most direct and versatile method for the synthesis of the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid core is the Paal-Knorr pyrrole synthesis.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-aminobenzoic acid.[2] The reaction proceeds readily, often under mild acidic conditions, to yield the desired N-substituted pyrrole with high efficiency.[3][4]

Underlying Chemistry: Why the Paal-Knorr Synthesis is Effective

The Paal-Knorr synthesis is a robust method due to its straightforward mechanism and the commercial availability of the starting materials. The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates one of the carbonyl groups of the hexane-2,5-dione, activating it for nucleophilic attack by the amino group of 4-aminobenzoic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the highly stable aromatic pyrrole ring. The 2,5-dimethyl substitution pattern is directly derived from the hexane-2,5-dione starting material.

Caption: Workflow for the synthesis and characterization of the core scaffold.

Detailed Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-aminobenzoic acid in glacial acetic acid.

-

Reaction Initiation: To the stirred solution, add 1.1 equivalents of hexane-2,5-dione.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been reported to possess a wide array of biological activities, highlighting their potential as leads for drug discovery in multiple therapeutic areas.

Anti-inflammatory and Antioxidant Properties

Several studies have indicated that this class of compounds exhibits significant anti-inflammatory and antioxidant effects.[5] The mechanism of action for the anti-inflammatory properties is likely multifaceted, with some evidence pointing towards the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[6][7] The benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and its combination with the pyrrole ring appears to confer potent activity.[8]

The antioxidant properties are thought to arise from the ability of the pyrrole ring to donate an electron or hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress.[5]

Antimicrobial and Antitubercular Activity

A significant body of research has focused on the antimicrobial potential of these compounds. Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.[9] A particularly promising area is their activity against Mycobacterium tuberculosis. Some analogs have demonstrated potent antitubercular activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[9] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[10] Another identified target in M. tuberculosis is the protein tyrosine phosphatase PtpA, an enzyme associated with the infectivity of the bacterium.[11][12]

A Novel Role in Bioprocessing: Enhancement of Monoclonal Antibody Production

In a fascinating application outside of traditional therapeutics, a derivative of this class, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), has been identified as an enhancer of monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cell cultures.[8][13][14][15] The addition of MPPB to CHO cell cultures was found to suppress cell growth while simultaneously increasing the cell-specific glucose uptake rate and intracellular ATP levels.[14][15] This metabolic shift leads to an overall increase in mAb yield, a critical factor in the biopharmaceutical industry.[16][17] Structure-activity relationship studies have indicated that the 2,5-dimethylpyrrole moiety is a key contributor to this effect.[14]

Table 1: Summary of Reported Biological Activities and Potential Mechanisms

| Biological Activity | Key Findings | Potential Mechanism(s) of Action | Representative References |

| Anti-inflammatory | Reduction of edema in animal models; comparable activity to diclofenac.[5] | Inhibition of cyclooxygenase (COX) enzymes.[6][7] | [5],[7] |

| Antioxidant | Demonstrated ability to scavenge free radicals.[5] | Hydrogen/electron donation from the pyrrole ring. | [5] |

| Antimicrobial | Broad-spectrum activity against various bacteria. | Inhibition of DNA gyrase.[10] | [10],[9] |

| Antitubercular | Potent activity against Mycobacterium tuberculosis (MICs 1-2 µg/mL).[9] | Inhibition of protein tyrosine phosphatase PtpA.[11][12] | [11],[9] |

| mAb Production Enhancement | Increased mAb production in CHO cells.[13][14][15] | Suppression of cell growth, increased glucose uptake and intracellular ATP.[14][15] | [13],[14],[15] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives can be significantly modulated by the nature and position of substituents on both the pyrrole and benzoic acid rings.

Caption: Key areas for SAR exploration on the core scaffold.

-

Pyrrole Ring: The 2,5-dimethyl substitution is crucial for the activity of many derivatives, particularly in the context of enhancing mAb production.[14] Further substitution at the 3 and 4 positions of the pyrrole ring can fine-tune the lipophilicity and electronic nature of the molecule, which can impact cell permeability and target engagement.

-

Benzoic Acid Ring: The position and electronic nature of substituents on the benzoic acid ring play a critical role in modulating activity.[6] Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may be important for interactions with certain biological targets. Conversely, electron-donating groups can alter the molecule's overall electronic profile.

-

Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins.[6] Derivatization of this group into esters, amides, or hydrazides can create prodrugs with altered pharmacokinetic properties or new analogs with different biological activities.[2][9]

A Critical Caveat for Researchers: Pan-Assay Interference Compounds (PAINS)

A significant consideration when working with novel chemical scaffolds is the potential for them to be Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific, targeted biological activity.[9] Certain pyrrole-containing structures have been flagged as potential PAINS.[1][14] This does not invalidate the entire class of compounds, but it necessitates a rigorous and critical approach to hit validation.

Mechanisms of Assay Interference

-

Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and denature proteins, leading to false-positive signals.

-

Reactivity: Electrophilic compounds can react non-specifically with nucleophilic residues (e.g., cysteine) on proteins.

-

Redox Activity: Some compounds can interfere with assays that are sensitive to redox changes.

-

Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.

Mitigation and Validation Strategies

To ensure that observed biological activity is genuine, the following steps are crucial:

-

Dose-Response Curves: Genuine hits should exhibit a clear, sigmoidal dose-response relationship.

-

Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection method or technology.

-

Structure-Activity Relationship: A clear and rational SAR should be observable. If minor structural modifications lead to a complete loss of activity (an "activity cliff"), it may be indicative of non-specific effects.

-

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein.

-

PAINS Filters: Utilize computational filters to check if the compounds contain known PAINS substructures. However, these filters should be used as a guide and not as a definitive tool for discarding compounds.

Caption: A workflow for the validation of hits to rule out PAINS artifacts.

Detailed Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the key biological activities of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect 100 µL of the cell culture supernatant. Add an equal volume of Griess reagent and incubate at room temperature for 15 minutes.

-

Data Analysis: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[18][19][20]

-

Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add 50 µL of the test compound at various concentrations to 150 µL of the DPPH solution.

-

Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results can be expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold is a versatile platform for the development of novel therapeutic agents and research tools. Its straightforward synthesis and diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, particularly its anti-inflammatory and mAb-enhancing properties. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, a thorough investigation into the potential for PAINS-related artifacts is essential for any drug discovery program based on this scaffold. The continued exploration of these fascinating molecules holds significant promise for both human health and biopharmaceutical manufacturing.

References

-

Castro-Falcon, G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. Available at: [Link]

-

Semantic Scholar. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available at: [https://www.semanticscholar.org/paper/4-(2%2C5-dimethyl-1H-pyrrol-1-yl)-N-(2%2C5-dioxopyrrolidin-benzamide-Aki-Katsumata/9d05a415392070f7236531398c8c62c90666687a]([Link]

-

ResearchGate. (2013). Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derived traizoles (4a-h). Available at: [Link]

-

Journal of Virology. (2014). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

ResearchGate. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Available at: [Link]

-

Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PMC - NIH. Available at: [Link]

-

Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. Available at: [Link]

-

Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine to 1-butyl-2,5-dimethyl-1H-pyrrole and water side product, as described in the literature. Available at: [Link]

-

MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]

-

ACS Publications. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Available at: [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

-

PubMed. (2002). New celecoxib derivatives as anti-inflammatory agents. Available at: [Link]

-

PubMed. (1985). Structure-activity relationships of phenyl- and benzoylpyrroles. Available at: [Link]

-

Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

-

Utrecht University. (2025). Enhancing Recombinant Monoclonal Antibody Production in CHO Cell Cultures: Leveraging the Power of Multivariate Analysis and Chemical Additives in Upstream Bioprocessing. Available at: [Link]

-

MDPI. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. Available at: [Link]

-

ACS Publications. (2017). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Available at: [Link]

-

PMC - NIH. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available at: [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

-

DigitalCommons@USU. (2022). Increasing Production of Therapeutic mAbs in CHO Cells Through Genetic Engineering. Available at: [Link]

-

PubMed. (2013). Inhibition of Mycobacterium tuberculosis tyrosine phosphatase PtpA by synthetic chalcones: kinetics, molecular modeling, toxicity and effect on growth. Available at: [Link]

-

PubChem. (n.d.). 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. Available at: [Link]

-

ResearchGate. (2025). Enhancing and stabilizing monoclonal antibody production by Chinese hamster ovary (CHO) cells with optimized perfusion culture strategies. Available at: [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]

-

International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Available at: [Link]

-

ChemistryViews. (2023). New Inhibitors Based on Illudalic Acid. Available at: [Link]

-

PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available at: [Link]

-

Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Available at: [Link]

-

Frontiers. (2023). Enhancing and stabilizing monoclonal antibody production by Chinese hamster ovary (CHO) cells with optimized perfusion culture strategies. Available at: [Link]

-

MDPI. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 12. Inhibition of Mycobacterium tuberculosis tyrosine phosphatase PtpA by synthetic chalcones: kinetics, molecular modeling, toxicity and effect on growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. acs.org [acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. research-portal.uu.nl [research-portal.uu.nl]

- 17. Frontiers | Enhancing and stabilizing monoclonal antibody production by Chinese hamster ovary (CHO) cells with optimized perfusion culture strategies [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical, yet often complex, aspect of the research and development pipeline. This guide provides an in-depth technical overview of sourcing 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS No. 15898-26-7), a key building block in medicinal chemistry and materials science. We will explore its significance, detail commercial suppliers, and offer insights into quality considerations to ensure the integrity of your experimental outcomes.

The Scientific Significance of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a dimethylpyrrole moiety. This structural motif is of significant interest in drug discovery. The pyrrole ring system is a common feature in many biologically active compounds, and its incorporation can influence a molecule's pharmacokinetic and pharmacodynamic properties. Research has demonstrated the utility of this compound and its analogs as intermediates in the synthesis of potential therapeutic agents, including those with antibacterial, antifungal, and antitubercular activities[1][2]. Its derivatives have also been investigated as inhibitors of specific protein-protein interactions, highlighting its relevance in modern drug design[3][4].

The core utility of this molecule lies in its bifunctional nature: the carboxylic acid group allows for a variety of chemical transformations, such as amidation and esterification, while the dimethylpyrrole group can participate in further aromatic substitutions or serve as a key pharmacophoric element.

Commercial Availability: A Comparative Overview

A number of chemical suppliers offer 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, ranging from large-scale distributors to more specialized chemical synthesis companies. The choice of supplier will often depend on the required purity, quantity, and the specific documentation needed for your research or development phase.

| Supplier | Product Number (Example) | CAS Number | Purity | Available Quantities | Additional Information |

| J&K Scientific | CS-0061294[5][6] | 15898-26-7[5][6] | Not specified on listing | 1g (backorder)[5] | Distributed for ChemScene. |

| SynQuest Laboratories | 4H21-1-N2[7] | 15898-26-7[7] | Not specified on listing | Inquire for details | |

| Oakwood Chemical | 015268[8] | 15898-26-7[8] | Technical grade[8] | 100mg, 1g[8] | Provides hazard information. |

| BLDpharm | BD138435 | 15898-26-7[9] | Not specified on listing | Inquire for details | Offers NMR, HPLC, LC-MS, UPLC data.[9] |

| Alchem Pharmtech | ACP-15077 | 15898-26-7[10] | Not specified on listing | Inquire for details |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Quality Control and Documentation: Ensuring Experimental Integrity

For any research application, but particularly in drug development, the purity and identity of starting materials are paramount. When sourcing 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, it is crucial to scrutinize the available quality control documentation.

Key Documents to Request and Review:

-

Certificate of Analysis (CoA): This is a critical document that provides batch-specific data on the purity and identity of the compound. Look for results from techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Determines the purity of the compound by separating it from any impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

-

Safety Data Sheet (SDS): This document provides essential information on the safe handling, storage, and disposal of the chemical, as well as potential hazards[11][12][13].

A reputable supplier will readily provide a CoA for their products. Some suppliers, like BLDpharm, indicate the availability of detailed analytical data on their product pages[9].

Procurement Workflow: A Step-by-Step Guide

The process of acquiring a specialized chemical like 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves several key steps to ensure a successful and timely purchase.

Experimental Protocol: Incoming Material Verification

Upon receiving the chemical, it is good laboratory practice (GLP) to perform an in-house verification of its identity, even with a supplier's CoA.

-

Visual Inspection: Examine the material for uniform appearance and compare it to the description on the CoA.

-

Solubility Test: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO, methanol) to check for any insoluble impurities.

-

¹H NMR Spectroscopy: a. Prepare a sample by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Acquire a ¹H NMR spectrum. c. Compare the obtained spectrum with the expected chemical shifts and splitting patterns for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The spectrum should show characteristic peaks for the aromatic protons, the pyrrole protons, and the methyl groups.

-

HPLC Analysis: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. b. Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile mobile phase gradient). c. Inject the sample and analyze the chromatogram for the main peak and any impurity peaks to confirm the purity stated on the CoA.

Chemical Structure and Properties

A clear understanding of the chemical structure is fundamental to its application.

Key Physicochemical Properties:

By following the guidance outlined in this document, researchers can confidently source high-quality 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

- J&K Scientific. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.

- J&K Scientific. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | 15898-26-7.

- SynQuest Laboratories. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.

- Oakwood Chemical. 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid.

- BLDpharm. 15898-26-7|4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.

- Alchem Pharmtech. CAS 15898-26-7 | 4-(2,5-DiMethyl-1H-pyrrol-1-yl)benzoic acid.

- ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents.

- NIH National Center for Biotechnology Information. N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.

- Semantic Scholar. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N -.

- Cayman Chemical.

- Fisher Scientific.

- JP-2491.

- TCI Chemicals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. CAS 15898-26-7 | 4H21-1-N2 | MDL MFCD00453921 | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

- 8. 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid [oakwoodchemical.com]

- 9. 15898-26-7|4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. combi-blocks.com [combi-blocks.com]

- 13. tcichemicals.com [tcichemicals.com]

Methodological & Application

Molecular Docking with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A Protocol for In Silico Target Interaction Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, predicting the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1] This application note provides a comprehensive, step-by-step protocol for performing molecular docking with the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid . We will detail the necessary preparatory steps for both the ligand and a relevant protein target, the execution of the docking simulation using the widely-used AutoDock Vina software, and the subsequent analysis and visualization of the results. This guide is designed to be self-contained, explaining the rationale behind each procedural choice to ensure both technical accuracy and practical applicability for researchers.

Introduction to the Ligand: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound featuring a benzoic acid moiety linked to a 2,5-dimethyl-substituted pyrrole ring. Its chemical structure is a point of interest in medicinal chemistry. Derivatives of this scaffold have been synthesized and investigated for a range of biological activities, including potential antibacterial, antifungal, and antitubercular properties.[2][3] Given that related compounds have been developed as potential antitubercular agents, a logical and compelling protein target for our docking study is the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs.

Ligand Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid | PubChem |

| PubChem CID | 459078 | [3] |

Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process involves two main stages:

-

Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the protein's binding site.

-

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (typically as Gibbs free energy, ΔG, in kcal/mol). A more negative score indicates a more favorable and stable interaction.[5][6]

This computational screening allows researchers to prioritize compounds for experimental testing, saving significant time and resources.[1]

Required Software and Tools

This protocol primarily utilizes software that is freely available for academic use.

| Software | Purpose | Download URL |

| AutoDock Vina | The core docking engine. | [Link][7] |

| MGLTools/AutoDock Tools (ADT) | A suite of tools for preparing protein and ligand files (creating PDBQT files). | [Link][8] |

| UCSF Chimera or PyMOL | Molecular visualization software for preparing structures and analyzing results. | [7] or [Link][8] |

| RCSB Protein Data Bank (PDB) | A database for obtaining protein crystal structures. | [Link] |

| PubChem | A database for obtaining ligand structures and information. | [Link] |

Experimental Protocol: Step-by-Step Workflow

The overall workflow is divided into four key stages: Ligand Preparation, Receptor Preparation, Docking Simulation, and Results Analysis.

Caption: Workflow for preparing the ligand file for docking.

Protocol:

-

Obtain Ligand Structure: Navigate to the PubChem database and search for CID 459078. Download the 3D conformer of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in SDF format.

-

Initial Format Conversion: While ADT can read MOL2 files, it's often easiest to start with a PDB file. Use a visualization tool like PyMOL to open the SDF file and save it as a PDB file (e.g., ligand.pdb). [8]3. Load into AutoDock Tools (ADT):

-

Start ADT.

-

Go to Ligand -> Input -> Open and select ligand.pdb.

-

-

Assign Charges and Merge Hydrogens:

-

Go to Ligand -> Torsion Tree -> Detect Root.

-

Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically add hydrogens, compute Gasteiger charges, and merge non-polar hydrogens. [9] * Rationale: Proper protonation and atomic partial charges are essential for the scoring function to accurately calculate electrostatic interactions. [10]Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, accounting for its flexibility. [9]

-

Part B: Receptor (Protein) Preparation

This stage prepares the protein structure for docking by removing non-essential molecules and converting it to the PDBQT format.

Caption: Workflow for preparing the protein receptor file.

Protocol:

-

Obtain Protein Structure: Go to the RCSB PDB and download the structure of M. tuberculosis InhA. A suitable structure is PDB ID: 4U0J .

-

Clean the PDB File:

-

Open 4U0J.pdb in UCSF Chimera or PyMOL.

-

Delete all water molecules.

-

Remove the co-crystallized ligand and any other heteroatoms (ions, etc.) that are not part of the protein or essential cofactors.

-

Save the cleaned protein as protein.pdb.

-

Rationale: Water molecules and non-essential ions in the binding site can sterically or electrostatically interfere with the ligand docking, leading to inaccurate predictions. [11][12]3. Load into ADT:

-

In ADT, go to File -> Read Molecule and open protein.pdb.

-

-

Prepare the Receptor:

-

Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

-

Go to Grid -> Macromolecule -> Choose. Select the protein.

-

This will add Kollman charges and prepare the protein. Save the output file as protein.pdbqt. [13]

-

Part C: Performing the Docking with AutoDock Vina

This involves defining the search space on the protein and running the simulation.

Protocol:

-

Define the Grid Box: The grid box is a three-dimensional cube that defines the search area for the docking algorithm. It should encompass the entire binding site of the protein.

-

In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box....

-

A box will appear around the protein. You can adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the active site. For InhA (PDB: 4U0J), the active site is a well-defined pocket. A good starting point for the grid center can be determined from the position of the co-crystallized ligand in the original PDB file.

-

For PDB ID 4U0J, approximate coordinates are:

-

center_x = 15.5, center_y = 5.0, center_z = 83.5

-

size_x = 25, size_y = 25, size_z = 25 (in Angstroms)

-

-

Rationale: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and preventing the ligand from docking to irrelevant sites on the protein surface. [14]2. Create the Configuration File:

-

Create a new text file named conf.txt in the same folder as your protein.pdbqt and ligand.pdbqt files.

-

Add the following content, replacing the coordinates with the ones you determined:

-

3[15]. Run AutoDock Vina:

- Open a command prompt or terminal.

- Navigate to the directory containing your files (protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

- Execute the following command: [15][16] bash ./vina --config conf.txt

Part D: Analysis and Visualization of Results

The final step is to interpret the output to understand the binding interaction.

Protocol:

-

Interpret the Log File:

-

Open log.txt. It will contain a table of the top binding modes (poses) ranked by their binding affinity.

-

The binding affinity is given in kcal/mol. The first mode is the one with the most negative (i.e., best) score.

-

[5] Example Output Table:

| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

|---|---|---|---|

| 1 | -8.5 | 0.000 | 0.000 |

| 2 | -8.2 | 1.852 | 2.431 |

| 3 | -7.9 | 2.105 | 3.578 |

- Rationale: The binding affinity score provides a quantitative estimate of the interaction strength. The Root-Mean-Square Deviation (RMSD) values compare the atomic positions between different binding modes; a low RMSD (<2.0 Å) between poses suggests they are part of the same binding cluster.

[5]2. Visualize the Docking Poses:

- Open your visualization software (e.g., PyMOL).

- Load the prepared protein structure: File -> Open -> protein.pdbqt.

- Load the docking results: File -> Open -> all_poses.pdbqt. This file contains all the calculated binding poses.

- The ligand poses will be displayed in the protein's active site. You can toggle between them to view each one.

- Analyze Key Interactions:

- Focus on the top-ranked pose (Mode 1).

- Identify the amino acid residues in the binding pocket that are in close proximity to the ligand.

- Look for key non-covalent interactions:

- Hydrogen Bonds: Use the visualization software's tools to find hydrogen bonds between the ligand's polar groups (like the carboxylic acid) and protein residues.

- Hydrophobic Interactions: Observe interactions between the ligand's non-polar parts (like the pyrrole and methyl groups) and hydrophobic residues of the protein (e.g., Leucine, Isoleucine, Valine).

- Pi-Stacking: Look for interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

- Rationale: Analyzing these specific interactions provides a mechanistic understanding of why the ligand binds to the protein and can guide further optimization of the compound's structure.

This application note has provided a detailed protocol for performing molecular docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid against the InhA enzyme, a relevant antitubercular target. By following these steps for ligand and protein preparation, simulation, and analysis, researchers can generate valuable hypotheses about the binding mode and affinity of this compound. These in silico results form a strong foundation for subsequent experimental validation and can significantly accelerate the early stages of the drug discovery pipeline.

References

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

-

ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available from: [Link]

-

YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Available from: [Link]

-

Quora. (2021). How does one prepare proteins for molecular docking?. Available from: [Link]

-

YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available from: [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available from: [Link]

-

The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Available from: [Link]

-

Galaxy Training. (2019). Protein-ligand docking. Available from: [Link]

-

YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available from: [Link]

-

YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Available from: [Link]

- Unknown Source. (n.d.). Molecular Docking Tutorial.

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Available from: [Link]

-

YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available from: [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available from: [Link]

-

Eagon Research Group. (n.d.). Vina Docking Tutorial. Available from: [Link]

- Unknown Source. (n.d.). Session 4: Introduction to in silico docking.

-

PubChem. (n.d.). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Available from: [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. Available from: [Link]

-

YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]

-

YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Available from: [Link]

-

ResearchGate. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs.... Available from: [Link]

-

Oakwood Chemical. (n.d.). 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid. Available from: [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

-

J&K Scientific. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid. Available from: [Link]

-

PLOS ONE. (2021). dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available from: [Link]

Sources

- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

Application Notes and Protocols for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives in Cell Culture

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and application notes for utilizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives in cell culture. The protocols outlined herein are designed to be self-validating and are grounded in established scientific literature.

Introduction: A Versatile Scaffold with Diverse Biological Activities

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold is a versatile chemical structure that has given rise to a series of derivatives with a broad spectrum of biological activities. These compounds have garnered significant interest in drug discovery and biotechnology due to their potential as anti-inflammatory, anti-tuberculosis, and bioprocessing-enhancing agents. This guide will focus on two prominent derivatives:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB): A compound demonstrated to enhance monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells.[1][2][3]

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid: A derivative with potential anti-inflammatory and antioxidant properties.

This document will provide a comprehensive overview of their mechanisms of action and detailed, step-by-step protocols for their application in cell culture, including methods for assessing their biological effects.

Part 1: Enhancing Monoclonal Antibody Production with MPPB in CHO Cells

Mechanism of Action: A Metabolic Shift Towards Enhanced Productivity